molecular formula C11H23N B13271985 N-butyl-2-methylcyclohexan-1-amine CAS No. 55794-86-0

N-butyl-2-methylcyclohexan-1-amine

Cat. No.: B13271985
CAS No.: 55794-86-0
M. Wt: 169.31 g/mol
InChI Key: XUUVYGVYVQRMAD-UHFFFAOYSA-N
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Description

Significance of Substituted Cyclohexylamine (B46788) Architectures in Advanced Organic Synthesis.

Substituted cyclohexylamine frameworks are of paramount importance in modern organic synthesis. Their rigid, three-dimensional structures make them valuable as chiral auxiliaries, catalysts, and key building blocks for complex molecular targets. The stereochemistry of the substituents on the cyclohexane (B81311) ring—whether they are in a cis or trans relationship, and their axial or equatorial positioning—plays a crucial role in directing the outcome of chemical reactions. libretexts.orglibretexts.orgopenstax.org

In asymmetric synthesis, chiral cyclohexylamine derivatives are employed to induce stereoselectivity, leading to the preferential formation of one enantiomer over another. This is critical in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. Furthermore, the conformational rigidity of the cyclohexane ring allows for precise control over the spatial arrangement of reactive groups, influencing the stereochemical course of reactions. libretexts.orgopenstax.orgyoutube.com

The synthesis of these derivatives often involves the reductive amination of substituted cyclohexanones or the alkylation of cyclohexylamines. achemblock.com For instance, the reaction of 2-methylcyclohexanone (B44802) with an amine in the presence of a reducing agent can yield N-substituted 2-methylcyclohexylamines. The choice of reactants and reaction conditions can influence the diastereoselectivity of the synthesis, leading to different ratios of cis and trans isomers. achemblock.com

Research Trajectories and Academic Objectives Pertaining to N-butyl-2-methylcyclohexan-1-amine.

While extensive research exists for the broader class of substituted cyclohexylamines, scientific inquiry specifically targeting this compound is more focused. The academic objectives surrounding this compound primarily revolve around its synthesis, characterization, and the exploration of its potential as a building block in more complex molecular structures.

The synthesis of this compound can be approached through several synthetic routes, with the most common being the reductive amination of 2-methylcyclohexanone with n-butylamine. This reaction would theoretically produce a mixture of diastereomers, the cis and trans isomers, each with distinct conformational preferences and physical properties.

A key research objective is the development of diastereoselective synthetic methods to obtain either the cis or trans isomer preferentially. This is significant because the stereochemical arrangement of the n-butyl and methyl groups can profoundly impact the molecule's interaction with other chemical entities, a critical factor if the compound is to be used as a chiral ligand or in the synthesis of biologically active molecules.

The conformational analysis of this compound is another area of academic interest. researchgate.net Understanding the equilibrium between different chair conformations and the energetic penalties associated with axial versus equatorial placement of the substituents is fundamental to predicting its reactivity and properties. libretexts.orglibretexts.orgopenstax.org For the trans isomer, the diequatorial conformation is expected to be significantly more stable than the diaxial conformation. In the cis isomer, both chair conformations would have one axial and one equatorial substituent, leading to a more complex energetic landscape. libretexts.orglibretexts.orgopenstax.org

Below is a data table outlining some of the key properties of this compound and its related precursors.

Compound NameMolecular FormulaCAS NumberKey Research Interest
This compoundC11H23N55794-86-0Synthesis, Stereochemistry, Conformational Analysis
2-MethylcyclohexanoneC7H12O583-60-8Precursor for Reductive Amination
n-ButylamineC4H11N109-73-9Reagent for N-alkylation
CyclohexylamineC6H13N108-91-8Parent compound for derivatives

Further research into this compound could explore its potential applications as a ligand in catalysis or as a synthon for the preparation of novel materials or pharmacologically relevant scaffolds. The specific stereochemistry and conformational behavior of its isomers could be leveraged to design molecules with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55794-86-0

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-butyl-2-methylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-3-4-9-12-11-8-6-5-7-10(11)2/h10-12H,3-9H2,1-2H3

InChI Key

XUUVYGVYVQRMAD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCCCC1C

Origin of Product

United States

Stereochemical Considerations in the Synthesis and Reactivity of N Butyl 2 Methylcyclohexan 1 Amine

Enantioselective and Diastereoselective Synthesis of Cyclohexylamines.

The creation of specific stereoisomers of substituted cyclohexylamines, such as N-butyl-2-methylcyclohexan-1-amine, requires synthetic strategies that can selectively produce one enantiomer or diastereomer over others. This is a significant challenge in organic synthesis due to the exponential increase in the number of possible stereoisomers with each additional stereocenter. nih.gov

One common approach to synthesizing this compound is through the reductive amination of 2-methylcyclohexanone (B44802) with butylamine (B146782). This reaction proceeds via an intermediate enamine, which is then reduced. The stereochemical outcome of this reduction is influenced by the choice of reducing agent and the reaction conditions.

Recent advancements in catalysis have provided powerful tools for stereocontrolled synthesis. For instance, photocatalyzed [4 + 2] cycloaddition reactions have been developed to access highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.gov These methods often allow for the creation of contiguous stereogenic centers with high precision. nih.gov

The following table outlines potential stereoisomers resulting from the two stereocenters in this compound:

Stereocenter 1 (C1)Stereocenter 2 (C2)Stereoisomer
RR(1R,2R)
SS(1S,2S)
RS(1R,2S)
SR(1S,2R)

To achieve enantioselectivity in the synthesis of cyclohexylamines, chemists often employ chiral auxiliaries or organocatalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed. sigmaaldrich.com While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary.

Organocatalysis has emerged as a powerful alternative for asymmetric synthesis. mdpi.com This strategy utilizes small organic molecules as catalysts to promote enantioselective transformations. In the context of cyclohexylamine synthesis, chiral Brønsted acids have been used in combination with achiral amines to catalyze cascade reactions that produce substituted cyclohexylamines with high enantioselectivity. organic-chemistry.org For example, an organocatalytic asymmetric cascade reaction involving a 2,6-diketone, an amine, and a Hantzsch ester in the presence of a chiral phosphate catalyst can yield cyclohexylamine products in high yields and with excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee). organic-chemistry.org This method integrates enamine, iminium, and Brønsted acid catalysis to efficiently form multiple carbon-carbon bonds and stereogenic centers in a single pot. organic-chemistry.org

Chiral phosphoric acids have proven particularly effective in promoting cis-selectivity in the final products of such cascade reactions. organic-chemistry.org The development of these organocatalytic methods offers a more atom-economical and efficient route to chiral cyclohexylamines compared to traditional methods. nih.gov

Conformational Analysis of this compound and its Isomers.

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its reactivity and properties. For cyclic molecules like this compound, conformational analysis is essential for understanding their behavior.

The cyclohexane (B81311) ring is not planar but exists predominantly in a puckered "chair" conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. byjus.comslideshare.netmasterorganicchemistry.com In a chair conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial. slideshare.net Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. slideshare.net

Through a process called a "ring flip," one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa. fiveable.me For a monosubstituted cyclohexane, the two chair conformations are not equal in energy. pressbooks.pub The conformer with the substituent in the equatorial position is generally more stable due to reduced steric hindrance. libretexts.orglibretexts.org This steric hindrance in the axial position arises from unfavorable interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.orgopenochem.org

The preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. fiveable.me

In this compound, both the N-butylamino group and the methyl group will prefer to occupy equatorial positions to minimize steric strain. libretexts.orglibretexts.org The relative size of these two groups will determine the conformational equilibrium. Generally, the bulkier group will have a stronger preference for the equatorial position. libretexts.org

The steric bulk of substituents generally decreases in the order: tert-butyl > isopropyl > ethyl > methyl. libretexts.org The N-butyl group is larger than a methyl group, and therefore, the conformer where the N-butylamino group is equatorial will be significantly favored at equilibrium.

The following table provides A-values for some common substituents, illustrating the energy cost of placing them in an axial position:

SubstituentA-value (kcal/mol)
-CH3 (Methyl)1.74
-CH2CH3 (Ethyl)1.75
-CH(CH3)2 (Isopropyl)2.15
-C(CH3)3 (tert-Butyl)~5.0
-NH2 (Amino)~1.4

Data compiled from various sources.

Reaction Mechanisms Involving N Butyl 2 Methylcyclohexan 1 Amine Scaffolds

Mechanistic Elucidation of Amine Reactivity in Organic Transformations

The reactivity of the amine group is central to the transformations involving this scaffold. Its lone pair of electrons allows it to act as both a nucleophile and a base, while the adjacent C-H bonds are susceptible to oxidation.

The nitrogen atom in N-butyl-2-methylcyclohexan-1-amine possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. fiveable.mechemguide.co.uk The nucleophilicity of amines is influenced by both electronic and steric factors. Secondary amines, such as the one in this scaffold, are often more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups (the n-butyl group and the cyclohexyl ring), which increases the electron density on the nitrogen atom. chemistrystudent.com However, they are generally less sterically hindered than tertiary amines, making them more reactive in many substitution reactions. fiveable.me

Alkylation of the this compound scaffold typically proceeds via an SN2 mechanism when reacting with primary or methyl halides. The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. This reaction forms a tertiary ammonium (B1175870) salt, which is then deprotonated by another amine molecule in the mixture to yield the free tertiary amine. chemguide.co.uk

However, the direct alkylation of secondary amines can be difficult to control, often leading to a mixture of products. masterorganicchemistry.com The tertiary amine product is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt, a process known as exhaustive alkylation. masterorganicchemistry.com The steric hindrance provided by the 2-methylcyclohexyl group and the n-butyl group can slow the rate of this subsequent alkylation compared to less hindered secondary amines. masterorganicchemistry.com

Table 1: Factors Influencing Amine Nucleophilicity

Factor Effect on this compound Rationale
Electronic Effect Enhanced Nucleophilicity The two alkyl groups (n-butyl, 2-methylcyclohexyl) are electron-donating, increasing electron density on the nitrogen atom. chemistrystudent.com
Steric Hindrance Moderate Nucleophilicity As a secondary amine, it is more sterically hindered than a primary amine but less so than a tertiary amine. The 2-methyl group adds steric bulk near the nitrogen center. fiveable.me

| Solvent | Varies | In protic solvents, the amine can be solvated via hydrogen bonding, which can hinder its nucleophilicity. In aprotic polar solvents, this effect is minimized. |

Elimination reactions involving cyclohexylamine (B46788) derivatives can proceed through either E1 (unimolecular) or E2 (bimolecular) pathways, typically requiring the amine to be converted into a better leaving group, such as by protonation to form an ammonium ion. dalalinstitute.com

The E2 mechanism is a concerted, one-step process that demands a specific stereochemical arrangement: the hydrogen to be eliminated and the leaving group must be in an anti-periplanar (180°) conformation. chemistrysteps.commasterorganicchemistry.com In a cyclohexane (B81311) chair conformation, this requires both the leaving group and the β-hydrogen to be in axial positions. chemistrysteps.comkhanacademy.org If the -NH(butyl) group (or its protonated form) on the this compound scaffold is in an equatorial position, an E2 reaction is not possible. It must first undergo a ring-flip to place the leaving group in an axial position, which may be energetically unfavorable depending on the other substituents. chemistrysteps.com This strict geometric requirement dictates the regioselectivity of the elimination.

The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, followed by deprotonation of an adjacent carbon by a weak base to form the double bond. masterorganicchemistry.comlibretexts.org Unlike the E2 reaction, the E1 pathway does not have a strict stereochemical requirement for an anti-periplanar arrangement. chemistrysteps.com The reaction rate is determined by the stability of the carbocation intermediate. For the this compound scaffold, loss of the leaving group would form a secondary carbocation on the cyclohexane ring. The major product is typically the more substituted (Zaitsev) alkene, as this is the more thermodynamically stable product. dalalinstitute.com

The amine functionality in the this compound scaffold can undergo oxidation through various mechanisms, often involving radical intermediates. The photo-oxidation of cyclohexylamine and dicyclohexylamine (B1670486) has been shown to yield a variety of products, including imines, oximes, and amides. rsc.orgacs.org The oxidation of cyclohexylamine over heterogeneous catalysts can be a route to produce cyclohexanone (B45756) oxime, a commercially important compound. researchgate.net

A common pathway for amine oxidation involves the formation of an amine radical cation via single-electron transfer (SET). nih.gov This radical cation can then follow several pathways. One path involves deprotonation at the carbon alpha to the nitrogen, yielding a neutral α-amino radical. This radical is a key intermediate that can be further oxidized to an iminium ion, which is a powerful electrophile. nih.gov This iminium ion can then be attacked by nucleophiles or be involved in other transformations. Alternatively, the amine radical cation can participate in hydrogen atom abstraction to form an iminium ion directly. nih.gov

Reduction of a simple aliphatic amine like this compound is not a common transformation. However, the reverse reaction, reductive amination, is a cornerstone for synthesizing such amines. This process involves the reaction of a ketone (in this case, 2-methylcyclohexanone) with an amine (n-butylamine) to form an imine or enamine intermediate, which is then reduced in situ to the final amine product.

Mechanistic Investigations of C-N Bond Formation Pathways

The synthesis of scaffolds like this compound relies on efficient methods for forming the crucial carbon-nitrogen bond. Mechanistic studies have focused on catalytic hydroamination and radical cyclization reactions.

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. wikipedia.org The mechanism for late transition metal-catalyzed hydroamination often involves the formation of a key metal-amido intermediate. acs.orgacs.org

The general catalytic cycle can be described by two main pathways:

Alkene Insertion Pathway : The cycle often begins with the reaction of the amine (e.g., a secondary amine) with a metal pre-catalyst to form a metal-amido complex via deprotonation of the amine. acs.orgacs.org An alkene then coordinates to the metal center, followed by migratory insertion of the alkene into the metal-nitrogen bond. This step forms the new C-N bond and creates a new metal-alkyl species. The cycle is completed by protonolysis, which releases the amine product and regenerates the active catalyst. wikipedia.orglibretexts.org

Nucleophilic Attack Pathway : Alternatively, the metal can activate the alkene by coordination, making it more electrophilic. The amine then acts as an external nucleophile, attacking the coordinated alkene. This pathway is common for electron-deficient alkenes. acs.org

Early transition metals (like titanium and zirconium) and lanthanides are also effective catalysts, particularly for intramolecular hydroaminations. acs.orglibretexts.org These reactions are believed to proceed through the formation of metal-imido or metal-amido intermediates. nih.gov For example, titanocene (B72419) complexes can react with amines to form titanium imido complexes, which are proposed as the catalytically active species in alkyne hydroamination. nih.gov

Radical cyclization reactions provide a powerful method for constructing cyclic amine scaffolds. wikipedia.org These reactions involve the intramolecular addition of a radical to an unsaturated bond (e.g., an alkene or alkyne). arkat-usa.org A key step in these processes is the generation of a C-centered α-aminoalkyl radical. arkat-usa.org

Several methods exist for generating these α-amino radicals:

Homolysis of C-S or C-Se bonds: Using a metal hydride like tributyltin hydride.

Radical Translocation: A 1,5-hydrogen atom transfer from a carbon adjacent to the nitrogen to a different radical center within the same molecule. arkat-usa.org

Photoinduced Electron Transfer (PET): Visible light photoredox catalysis can be used to oxidize an amine to an amine radical cation, which then deprotonates to form the α-amino radical. nih.gov

Once formed, the α-aminoalkyl radical can add to a suitably positioned double bond in an intramolecular fashion. These cyclizations are typically very fast and selective, with a strong preference for "exo" cyclization to form five- or six-membered rings. wikipedia.org Recent advances have utilized photoredox chemistry in three-component reactions to construct complex cyclic amines under mild conditions, showcasing the versatility of radical pathways in synthesizing amine scaffolds. chemistryviews.org

Computational Chemistry and Theoretical Studies on N Butyl 2 Methylcyclohexan 1 Amine

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are fundamental to predicting the course of chemical reactions. These methods model the electronic structure of molecules to determine their energies and geometries, providing insight into reaction mechanisms and kinetics.

Density Functional Theory (DFT) Studies on Transition State Energies and Reaction Barriers

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. wavefun.comnih.gov For a hypothetical reaction involving N-butyl-2-methylcyclohexan-1-amine, DFT would be employed to locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. A lower barrier indicates a faster reaction.

For instance, in a potential elimination or substitution reaction, DFT calculations could provide the energies of the reactants, transition state, and products. This information is crucial for understanding the feasibility and rate of the reaction under different conditions.

Table 1: Hypothetical DFT Data for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Reagent)0.0
Transition State+25.3
Products-10.8
Note: This table presents hypothetical data to illustrate the output of DFT calculations.

Molecular Dynamics Simulations in Amine Decomposition and Reactivity Studies

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, based on classical mechanics. diva-portal.org These simulations can provide a dynamic picture of how this compound might behave in a reactive environment, such as at high temperatures leading to decomposition. By simulating the trajectories of thousands of molecules, researchers can observe the initial steps of bond breaking and formation, identify common decomposition pathways, and calculate reaction rates.

Theoretical Analysis of Stereoselectivity and Atroposelectivity in Amine-Catalyzed Reactions

This compound is a chiral molecule, existing as different stereoisomers. If used as a catalyst, it could influence the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer of the product over another (stereoselectivity).

Theoretical analysis, often using DFT, can elucidate the origins of this selectivity. By calculating the energies of the transition states leading to the different stereoisomeric products, researchers can predict which product will be favored. The transition state with the lower energy will correspond to the major product. This type of analysis is instrumental in designing and optimizing asymmetric catalysts. diva-portal.org

Conformational Energy Landscapes of this compound Isomers

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize steric and angle strain. The substituents on the ring—the n-butylamino group and the methyl group—can occupy either axial or equatorial positions. This gives rise to different conformational isomers (conformers) for each stereoisomer of this compound.

The relative stability of these conformers is determined by their potential energy. A conformational energy landscape is a map of the potential energy as a function of the molecule's geometry, typically defined by dihedral angles. Computational methods, such as DFT or molecular mechanics, can be used to calculate the energies of the different chair and boat conformations and the energy barriers to interconversion between them. solubilityofthings.comresearchgate.net The most stable conformer is the one with the lowest energy, and it will be the most populated at equilibrium. solubilityofthings.com

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer (for a given stereoisomer)Relative Energy (kcal/mol)
Equatorial-Equatorial0.0
Equatorial-Axial+1.8
Axial-Equatorial+2.5
Axial-Axial+5.4
Note: This table presents hypothetical data to illustrate the output of conformational analysis.

Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the stereochemistry and conformational dynamics of N-butyl-2-methylcyclohexan-1-amine. The presence of two stereocenters (C1 and C2 on the cyclohexane (B81311) ring) gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

¹H NMR spectroscopy would provide initial insights. The protons on the carbon adjacent to the nitrogen (the C1 proton and the N-H proton) would be expected to show characteristic chemical shifts. The N-H proton signal would likely be broad and its chemical shift dependent on solvent and concentration. libretexts.org The protons of the n-butyl group would exhibit predictable splitting patterns (a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups). The complexity of the cyclohexane ring protons would necessitate advanced 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

¹³C NMR spectroscopy would be crucial for confirming the carbon skeleton. The number of signals would indicate the symmetry of the molecule. For instance, in N-methylcyclohexylamine, the carbon attached to the nitrogen is deshielded and absorbs about 20 ppm downfield from other ring carbons. libretexts.org A similar effect would be expected for this compound.

Stereochemical Assignment and Conformational Analysis: The relative stereochemistry (cis or trans) of the methyl and amino groups could be determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. For the cis isomer, NOE correlations would be expected between the axial protons on C1 and C2 and the axial protons on C3 and C5. For the trans isomer, different NOE patterns would emerge depending on whether the substituents are in axial or equatorial positions. The conformational equilibrium of the cyclohexane ring (chair-chair interconversion) and the orientation of the n-butyl group could also be investigated through variable temperature NMR studies and analysis of coupling constants. chemicalbook.com

Mass Spectrometry for Mechanistic Pathway Confirmation and Intermediate Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure and study reaction mechanisms. For this compound, the molecular ion peak (M+) would be expected at an odd mass, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms has an odd-numbered molecular weight. libretexts.org

The primary fragmentation pathway for alkylamines is typically α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. libretexts.org For this compound, this could lead to several characteristic fragment ions. For example, cleavage of the butyl group would result in a prominent ion. The fragmentation of the cyclohexyl ring would also produce a series of characteristic ions. In the mass spectrum of cyclohexylamine (B46788), a rearrangement fragmentation often leads to the base peak. future4200.com The mass spectrum of the closely related N-butylcyclohexylamine is available in the NIST database and shows a characteristic fragmentation pattern that could be compared. nist.gov

In mechanistic studies, MS can be used to identify reaction intermediates and products. For instance, in a reaction involving the amine, samples could be taken at various time points and analyzed by GC-MS or LC-MS to track the disappearance of the starting material and the appearance of products, helping to confirm the proposed reaction pathway.

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Since this compound is likely a liquid at room temperature, it would need to be converted into a crystalline derivative, such as a salt (e.g., hydrochloride or hydrobromide) or a co-crystal.

A successful XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the relative stereochemistry (cis or trans) of the methyl and N-butylamino groups and reveal the preferred conformation of the cyclohexane ring in the solid state. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the N-H group and the counter-ion, which dictate the crystal packing. While no specific XRD data exists for this compound, the methodology is well-established for similar small molecules. wikipedia.orgresearchgate.netnih.gov

Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Determining Steps in Amine Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. wikipedia.orgCurrent time information in Bangalore, IN. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

For reactions involving this compound, several KIE studies could be envisioned:

Primary KIE: If a reaction involves the cleavage of the N-H bond in the rate-determining step (e.g., in a deprotonation reaction), a significant primary KIE (kH/kD > 1) would be expected when the N-H proton is replaced by deuterium.

Secondary KIE: If a reaction involves a change in hybridization at the C1 carbon (e.g., in an SN2 reaction where the amine acts as a nucleophile or a leaving group), a secondary KIE could be observed. For example, a change from sp³ to sp² hybridization at the α-carbon during the transition state typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse KIE (kH/kD < 1). wpmucdn.comresearchgate.netresearchgate.net

By measuring these effects, researchers can gain valuable insights into the transition state structure and the mechanism of reactions involving the amine.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursors for the Construction of Complex N-Containing Heterocycles.

The secondary amine functionality of N-butyl-2-methylcyclohexan-1-amine serves as a key reactive site for the construction of nitrogen-containing heterocyclic systems. In principle, this amine can participate in various cyclization strategies to form a range of heterocyclic structures. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of five, six, or seven-membered rings.

One can envision its use in reactions such as the Pictet-Spengler reaction, where condensation with an aldehyde or ketone followed by an acid-catalyzed cyclization would yield tetrahydroisoquinoline or related fused heterocyclic systems. Similarly, multicomponent reactions, which are highly efficient in generating molecular complexity, could potentially employ this compound as the amine component to produce diverse heterocyclic scaffolds.

However, a survey of current scientific literature does not provide specific examples or detailed research findings on the utilization of this compound for these purposes. The potential remains largely theoretical and awaits experimental validation.

Chiral Building Block in Asymmetric Synthesis and Catalyst Development.

The chirality of this compound, stemming from the stereocenters on the cyclohexane (B81311) ring, suggests its potential as a chiral building block or a precursor for chiral catalysts. Chiral amines are fundamental in asymmetric synthesis, often serving as chiral auxiliaries to control the stereochemical outcome of a reaction.

In theory, the enantiomerically pure forms of this compound could be used to induce asymmetry in a variety of transformations, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The bulky cyclohexyl group and the N-butyl substituent would create a specific chiral environment around the reactive center, directing the approach of incoming reagents.

Furthermore, this amine could be a precursor for the synthesis of more complex chiral ligands for asymmetric catalysis. Modification of the amine functionality, for example, by introducing phosphine (B1218219) or other coordinating groups, could lead to novel chiral ligands. Despite this potential, there is a lack of published research detailing the successful application of this compound as a chiral building block or in the development of new catalysts.

Ligands in Metal-Catalyzed Systems.

Nitrogen-containing compounds are widely used as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate to metal centers. The electronic and steric properties of the ligand play a crucial role in the activity and selectivity of the catalyst.

This compound could, in principle, act as a ligand in various metal-catalyzed reactions. Its coordination to a metal center would be influenced by the steric bulk of the 2-methylcyclohexyl and N-butyl groups. This steric hindrance could be beneficial in certain catalytic cycles by promoting reductive elimination or influencing regioselectivity.

Potential applications could include palladium-catalyzed cross-coupling reactions, rhodium-catalyzed hydrogenations, or copper-catalyzed asymmetric reactions. The chirality of the ligand could also be exploited to achieve enantioselective transformations. However, the scientific literature does not currently contain reports on the use of this compound as a ligand in any of these or other metal-catalyzed systems. The exploration of its coordination chemistry and catalytic activity remains an open area for research.

Derivatives of N Butyl 2 Methylcyclohexan 1 Amine and Their Synthetic Routes

Synthesis of Substituted N-butyl-2-methylcyclohexan-1-amine Analogues

The synthesis of analogues of this compound can be approached by introducing substituents at various positions on the cyclohexane (B81311) ring. General synthetic strategies for creating substituted cyclohexylamine (B46788) derivatives can be adapted for this purpose.

One common approach involves the use of substituted cyclohexanones as starting materials. For instance, a methyl group or other alkyl or functional groups could be present on the cyclohexane ring of the starting ketone. The synthesis would typically proceed through the reductive amination of a substituted 2-methylcyclohexanone (B44802) with n-butylamine. This reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can influence the stereochemical outcome of the reaction, yielding different diastereomers of the final product.

Alternatively, functional groups can be introduced onto the cyclohexane ring of a pre-formed this compound scaffold, although this can sometimes be less regioselective.

The following table outlines potential substituted analogues and the general synthetic approach.

Derivative NameStarting MaterialsGeneral Reaction Type
N-butyl-2,X-dimethylcyclohexan-1-amine (where X = 3, 4, 5, or 6)X-methyl-2-methylcyclohexanone, n-butylamineReductive Amination
N-butyl-X-chloro-2-methylcyclohexan-1-amine (where X = 3, 4, 5, or 6)X-chloro-2-methylcyclohexanone, n-butylamineReductive Amination
N-butyl-X-hydroxy-2-methylcyclohexan-1-amine (where X = 3, 4, 5, or 6)X-hydroxy-2-methylcyclohexanone, n-butylamineReductive Amination

Functionalization at the Nitrogen Atom and on the Cyclohexane Ring

Further diversification of the this compound structure can be achieved through functionalization at the nitrogen atom and further substitution on the cyclohexane ring.

Functionalization at the Nitrogen Atom:

The secondary amine nitrogen in this compound is a nucleophilic center and can readily undergo a variety of chemical transformations.

N-Alkylation and N-Arylation: The hydrogen atom on the nitrogen can be replaced with various alkyl, aryl, or heteroaryl groups. This is typically achieved through nucleophilic substitution reactions with appropriate alkyl halides, aryl halides (often requiring a catalyst, such as in Buchwald-Hartwig amination), or through reductive amination with aldehydes or ketones. For example, reaction with benzyl (B1604629) bromide in the presence of a base would yield N-benzyl-N-butyl-2-methylcyclohexan-1-amine.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. For instance, treatment with acetyl chloride would produce N-acetyl-N-butyl-2-methylcyclohexan-1-amine.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides.

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates can introduce urea (B33335) or carbamate (B1207046) functionalities, respectively.

Functionalization on the Cyclohexane Ring:

Introducing substituents directly onto the cyclohexane ring of this compound can be more challenging due to the lower reactivity of C-H bonds. However, certain strategies can be employed:

Free-Radical Halogenation: While often lacking in selectivity, free-radical halogenation can introduce halogen atoms onto the cyclohexane ring, which can then serve as handles for further functionalization through nucleophilic substitution or elimination reactions.

Directed C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation could potentially be used to selectively introduce functional groups at specific positions on the cyclohexane ring, although this would require careful selection of directing groups and catalysts.

Cyclohexanecarboxamide (B73365) Derivatives via Amidation Reactions

A significant class of derivatives can be synthesized by converting the amine into an amide, specifically cyclohexanecarboxamides. This involves the formation of an amide bond between the this compound and a cyclohexanecarboxylic acid derivative.

The most common method for this transformation is the reaction of the amine with an activated form of cyclohexanecarboxylic acid. Typically, cyclohexanecarbonyl chloride is used as the acylating agent. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

Cyclohexanecarbonyl chloride + this compound → N-(2-methylcyclohexyl)-N-butylcyclohexanecarboxamide + HCl

This reaction is versatile and can be used with a variety of substituted cyclohexanecarbonyl chlorides to generate a library of N-(substituted cyclohexyl)-N-butylcyclohexanecarboxamides. Research has shown the successful synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives by reacting cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189) and then with a primary amine. mdpi.com This indicates the feasibility of similar reactions with secondary amines like this compound. The synthesis of carboxamide derivatives is a well-established method for creating compounds with a range of applications. google.comnih.gov

The following table lists some potential cyclohexanecarboxamide derivatives and the necessary reagents for their synthesis.

Derivative NameAmineAcylating Agent
N-(2-methylcyclohexyl)-N-butylcyclohexanecarboxamideThis compoundCyclohexanecarbonyl chloride
N-(2-methylcyclohexyl)-N-butyl-4-chlorocyclohexanecarboxamideThis compound4-chlorocyclohexanecarbonyl chloride
N-(2-methylcyclohexyl)-N-butyl-4-methylcyclohexanecarboxamideThis compound4-methylcyclohexanecarbonyl chloride

Future Research Directions and Unaddressed Challenges

Development of Novel Stereoselective Methodologies for Cyclohexylamine (B46788) Synthesis

The precise control of stereochemistry in the synthesis of substituted cyclohexylamines remains a significant challenge. Future research will likely focus on the development of novel stereoselective methods that offer high efficiency and selectivity.

One promising approach is the use of visible-light-enabled photoredox catalysis. For instance, an intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to produce highly functionalized cyclohexylamine derivatives. nih.govrsc.orgnih.gov This method provides access to complex structures with excellent diastereoselectivities under mild reaction conditions. nih.govrsc.orgnih.gov Further exploration of this and similar photocatalytic strategies could lead to new pathways for the asymmetric synthesis of specific stereoisomers of N-butyl-2-methylcyclohexan-1-amine.

Another area of intense research is the application of enzymatic and chemoenzymatic strategies. Engineered enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), have shown great potential for the stereocontrolled functionalization of cyclohexanones. researchgate.net These biocatalytic methods can achieve high enantiomeric and diastereomeric purity, which is often difficult to obtain through traditional chemical synthesis. researchgate.netmanchester.ac.uk The development of novel enzyme variants with tailored substrate specificities will be crucial for the synthesis of a broader range of substituted cyclohexylamines.

Key Research Objectives:

Design and synthesis of novel chiral catalysts for asymmetric cycloaddition reactions.

Exploration of new photoredox-mediated transformations for the stereoselective synthesis of cyclohexylamines.

Engineering of enzymes with enhanced activity and selectivity for the synthesis of specific stereoisomers of this compound.

Exploration of New Catalytic Systems for Amine Functionalization and Derivatization

The development of new catalytic systems for the functionalization and derivatization of amines is essential for creating novel molecules with tailored properties. Future research in this area will likely focus on catalysts that are more efficient, selective, and sustainable.

Recent advancements in catalysis have demonstrated the potential of various metallic and bimetallic systems. For example, manganese-based catalysts have been shown to be effective for the N-alkylation of amines with alcohols. beilstein-journals.org Additionally, bimetallic catalysts, such as Rh-Ni systems, have exhibited high efficiency in the reductive amination of cyclohexanone (B45756) to produce cyclohexylamine. mdpi.com The exploration of different metal combinations and catalyst supports could lead to the discovery of more active and selective catalysts for the derivatization of this compound.

Photoredox catalysis also offers a powerful tool for amine functionalization. The use of visible light to drive chemical reactions allows for transformations that are often not possible with traditional methods. acs.org Research in this area is focused on developing new photocatalysts and reaction conditions to enable a wider range of amine functionalization reactions, including C-H functionalization.

Catalytic SystemReaction TypeSubstratesKey Advantages
Manganese ComplexesN-AlkylationAmines, AlcoholsUse of earth-abundant metal, good to excellent yields. beilstein-journals.org
Rh-Ni BimetallicReductive AminationCyclohexanone, NH3High conversion and selectivity, catalyst recyclability. mdpi.com
Photoredox CatalysisC-H FunctionalizationAmines, various coupling partnersMild reaction conditions, high functional group tolerance. acs.org

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Insights

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and providing deep mechanistic insights. Future advancements in this area will play a crucial role in the rational design of synthetic routes for complex amines like this compound.

Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to model reaction pathways and predict the properties of molecules and catalysts. acs.orgresearchgate.net These computational tools can help in understanding the factors that control stereoselectivity in synthetic reactions and in designing catalysts with improved performance. sciopen.com For instance, computational studies can be used to screen potential catalysts for ammonia synthesis and to understand the scaling relations that govern their activity. sciopen.com

Furthermore, computational models are being developed to predict the feasibility of synthetic routes. patsnap.compeerj.com By simulating reaction conditions and predicting potential side products, these models can help chemists to design more efficient and sustainable synthetic strategies. The integration of machine learning and artificial intelligence with computational chemistry is expected to further enhance the predictive power of these models.

Integration of Biocatalysis and Chemical Synthesis for Accessing Complex Amine Structures

The integration of biocatalysis with traditional chemical synthesis, often referred to as chemoenzymatic synthesis, offers a powerful approach for accessing complex amine structures with high precision and efficiency. manchester.ac.uknih.govacs.org This strategy leverages the high selectivity of enzymes for specific transformations while utilizing the versatility of chemical synthesis for other steps.

Biocatalysts, such as transaminases, imine reductases, and monoamine oxidases, are being increasingly used in the synthesis of chiral amines. nih.govmdpi.comresearchgate.netresearchgate.netbohrium.com These enzymes can catalyze reactions with high stereoselectivity, often outperforming their chemical counterparts. nih.govsemanticscholar.org Protein engineering and directed evolution are being employed to develop enzymes with improved stability, broader substrate scope, and enhanced catalytic activity. nih.gov

A key challenge in biocatalysis is the need for costly cofactors in some enzymatic reactions. semanticscholar.org Research is ongoing to develop efficient cofactor regeneration systems to make these processes more economically viable. The immobilization of enzymes is another strategy being explored to improve their stability and reusability. nih.gov

Enzyme ClassCatalytic FunctionAdvantages
TransaminasesTransfer of an amino group from a donor to a ketone or aldehyde. nih.govmdpi.comsemanticscholar.orgHigh stereoselectivity, broad substrate scope through protein engineering. nih.gov
Imine ReductasesAsymmetric reduction of imines to chiral amines. manchester.ac.ukmdpi.comresearchgate.netresearchgate.netHigh enantioselectivity, applicable to a wide range of substrates. manchester.ac.uk
Amine DehydrogenasesReductive amination of ketones or aldehydes using ammonia. nih.govnih.govresearchgate.netUse of inexpensive ammonia, high stereoselectivity. nih.govnih.gov
Monoamine OxidasesOxidation of amines to imines. mdpi.comresearchgate.netCan be used in deracemization processes. mdpi.com

Q & A

What are the optimal synthetic routes for N-butyl-2-methylcyclohexan-1-amine, and how do reaction conditions influence yield and stereochemical outcomes?

Methodological Answer:
Synthesis typically involves alkylation of 2-methylcyclohexan-1-amine with butyl halides or reductive amination of cyclohexanone derivatives. Key considerations:

  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common bases for deprotonating the amine, with NaH offering higher reactivity but requiring anhydrous conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine, while nonpolar solvents may favor stereoselectivity in chiral centers .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions like over-alkylation .

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